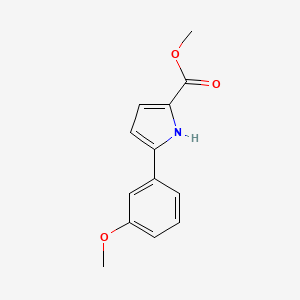

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate

Description

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate (CAS: 1361004-05-8) is a heterocyclic compound featuring a pyrrole ring substituted at the 5-position with a 3-methoxyphenyl group and a methyl ester at the 2-position. This compound belongs to a class of 5-aryl-1H-pyrrole-2-carboxylates, which are synthesized primarily via Suzuki-Miyaura cross-coupling reactions using iridium-catalyzed C–H borylation protocols .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-16-10-5-3-4-9(8-10)11-6-7-12(14-11)13(15)17-2/h3-8,14H,1-2H3 |

InChI Key |

HTFGFDPFFMUQEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the pyrrole ring. The final product is obtained after esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Characterization

All compounds were validated via FT-IR, ¹H/¹³C NMR, GC-MS, and HRMS. For instance:

- Methyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate (2g): HRMS confirmed [M+H]+ at 227.08171 (calculated: 227.08171) .

- Methyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2-carboxylate (2v) : ¹H NMR showed characteristic pyrrole protons at δ 6.77 (d, J = 3.7 Hz) and δ 6.05 (d, J = 3.7 Hz) .

Biological Activity

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylate ester. Its structure allows for diverse interactions with biological targets, influencing its pharmacological properties.

Chemical Formula

- Molecular Formula: C12H13NO3

- Molecular Weight: 219.24 g/mol

Structural Representation

The compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Line

In a controlled study, this compound was tested on MCF-7 breast cancer cells:

- Concentration Range: 0-100 µM

- IC50 Value: 25 µM after 48 hours of treatment.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to bind to the active sites of certain proteins, altering their conformation and function.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Drug Development

Given its promising biological activities, this compound is being investigated for potential drug development, particularly in the fields of antimicrobial and anticancer therapies.

Synthesis and Derivatives

Ongoing research focuses on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are critical in identifying modifications that improve biological activity while maintaining safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.